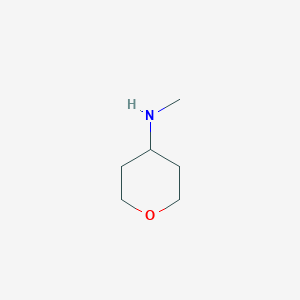

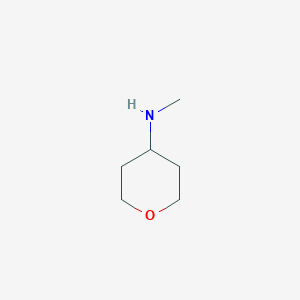

N-methyltetrahydro-2H-pyran-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYZZCUTSHNMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426293 | |

| Record name | N-methyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220641-87-2 | |

| Record name | N-methyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-methyltetrahydro-2H-pyran-4-amine, a pivotal heterocyclic amine in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis, and its significant role as a building block in the creation of novel therapeutics.

Core Compound Identification and Properties

This compound is a saturated heterocyclic compound featuring a tetrahydropyran ring with a methylamino substituent at the 4-position. Its unique structural characteristics, including the presence of a polar ether oxygen and a secondary amine, make it a valuable synthon for introducing desirable physicochemical properties in drug candidates.

Chemical Structure:

-

SMILES: CNC1CCOCC1

-

InChI: InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3

The key identification and physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 220641-87-2[1] |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol |

| Appearance | Yellow liquid |

| Boiling Point | 165.0 ± 33.0 °C (Predicted) |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) |

| pKa | 10.01 ± 0.20 (Predicted) |

| Synonyms | 4-(Methylamino)tetrahydro-2H-pyran, N-methyloxan-4-amine, Methyl-(tetrahydro-pyran-4-yl)-amine |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[2] This one-pot reaction is widely used in medicinal chemistry for its reliability and operational simplicity.

Experimental Protocol: Reductive Amination

The following protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methylamine (2M solution in THF)

-

Acetic Acid

-

Sodium Cyanoborohydride

-

Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in tetrahydrofuran (THF, 10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.

-

Following the addition of methylamine, add acetic acid (0.5 mL).

-

Stir the reaction mixture continuously for 1 hour at room temperature to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add sodium cyanoborohydride (0.7 g, 12 mmol) portion-wise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the target product, this compound (1 g), is isolated as a yellow liquid. Mass spectrum (ESI) m/z 115 [M]+.

Application in Drug Discovery and Development

This compound is a crucial building block in the synthesis of complex pharmaceutical compounds. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their pharmacological profiles, including solubility and metabolic stability. This amine, in particular, serves as a key intermediate for the synthesis of various kinase inhibitors and other targeted therapies.

The following diagram illustrates the logical workflow of how this compound is synthesized and subsequently utilized as a key building block in the development of a therapeutic agent.

This workflow highlights the two key stages: the synthesis of the amine intermediate via reductive amination and its subsequent incorporation into a more complex molecule through a coupling reaction to yield a final drug candidate. This demonstrates the integral role of this compound in the drug discovery pipeline.

References

N-methyltetrahydro-2H-pyran-4-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-methyltetrahydro-2H-pyran-4-amine, a key intermediate in the development of targeted therapeutics.

Core Molecular Data

This compound is a heterocyclic organic compound. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [2] |

| CAS Number | 220641-87-2 | [1] |

| Appearance | Liquid or solid | [3] |

| Synonyms | 4-(Methylamino)tetrahydro-2H-pyran, Methyl-(tetrahydro-pyran-4-yl)-amine | [3] |

Synthesis Protocol: Reductive Amination

This compound can be synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The following protocol is a general methodology based on established procedures for the synthesis of 4-aminotetrahydropyran compounds.[4]

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methylamine (aqueous solution or as a salt)

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., Isopropyl alcohol)

-

Hydrogen source (for hydrogenation)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve tetrahydro-4H-pyran-4-one in the chosen solvent.

-

Amine Addition: Add the methylamine solution to the reaction mixture. The molar ratio of the amine to the ketone should be optimized, but a common starting point is a slight excess of the amine (e.g., 1.5 to 3.0 molar equivalents).[5]

-

Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.

-

Hydrogenation: The reaction is then carried out under a hydrogen atmosphere with stirring. The reaction temperature and pressure may vary but can be performed at room temperature.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by standard methods such as distillation or column chromatography to yield pure this compound.

Biological Significance and Signaling Pathway

The this compound moiety is a significant structural component in the development of potent and selective inhibitors of Polo-like kinase 4 (PLK4).[6][7] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[8]

Dysregulation and overexpression of PLK4 have been implicated in various cancers, leading to abnormal centrosome numbers, genomic instability, and tumor progression.[8] Consequently, PLK4 has emerged as a promising therapeutic target for anticancer drug development.[8]

The following diagram illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.

Caption: PLK4 signaling in centriole duplication and its inhibition.

The inhibition of PLK4 by compounds containing the this compound scaffold disrupts the normal process of centriole duplication. This disruption leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells that overexpress PLK4, highlighting the therapeutic potential of targeting this pathway.[8]

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. CAS 220641-87-2: this compound [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. JP4923698B2 - Method for producing 4-aminotetrahydropyran compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic Profile of N-methyltetrahydro-2H-pyran-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-methyltetrahydro-2H-pyran-4-amine, a key heterocyclic amine of interest in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the fundamental experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | m | 2H | H-2e, H-6e (axial) |

| ~3.3 - 3.5 | m | 2H | H-2a, H-6a (equatorial) |

| ~2.7 - 2.9 | m | 1H | H-4 |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.7 - 1.9 | m | 2H | H-3e, H-5e (axial) |

| ~1.4 - 1.6 | m | 2H | H-3a, H-5a (equatorial) |

| ~1.2 - 1.4 | br s | 1H | N-H |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~67 - 69 | C-2, C-6 |

| ~55 - 58 | C-4 |

| ~33 - 36 | N-CH₃ |

| ~31 - 34 | C-3, C-5 |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1450 - 1470 | Medium | C-H Bend |

| ~1100 - 1050 | Strong | C-O-C Stretch (Ether) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M-CH₃]⁺ |

| 86 | [M-C₂H₅]⁺ or [M-NHCH₃]⁺ |

| 58 | [C₃H₈N]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in ESI.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer.

-

In ESI , the solution is sprayed through a heated capillary at a high voltage, generating gas-phase ions.

-

In EI , the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), confirming the molecular weight of the compound.[1] Other peaks represent fragment ions, which provide information about the molecule's structure.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample preparation to data analysis and interpretation.

References

An In-Depth Technical Guide to the Solubility of N-methyltetrahydro-2H-pyran-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2), a heterocyclic amine of increasing interest in pharmaceutical and organic synthesis.[1][2] This document moves beyond theoretical discussions to provide drug development professionals and research scientists with a foundational understanding of the molecule's physicochemical properties, a predictive solubility framework based on intermolecular forces, and a robust, field-proven experimental protocol for quantitative solubility determination. Our focus is on the causality behind experimental design, ensuring that researchers can not only replicate but also adapt these methodologies for their specific applications.

Introduction: Understanding the Molecule

This compound is a bifunctional organic compound featuring a saturated tetrahydropyran (oxane) ring and a secondary amine group.[1] This unique structure imparts a specific set of physicochemical properties that are critical for its behavior in solution, directly influencing reaction kinetics, purification strategies, and its potential as a pharmaceutical intermediate.[2]

The molecule's structure contains key features that govern its solubility:

-

A Polar Ether Linkage: The oxygen atom within the tetrahydropyran ring acts as a hydrogen bond acceptor.[3]

-

A Secondary Amine Group: The nitrogen atom contains a lone pair of electrons, making it basic and a hydrogen bond acceptor. The attached hydrogen atom allows it to also act as a hydrogen bond donor.[3][4]

A thorough understanding of how these features interact with different solvent environments is paramount for its effective application.

Physicochemical Properties

A summary of the key properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| CAS Number | 220641-87-2 | [6][7][8] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [3][7] |

| Appearance | Clear, colorless liquid or solid | [1] |

| Predicted pKa | 10.01 ± 0.20 | [2] |

| Predicted Boiling Point | 165.0 ± 33.0 °C | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Topological Polar Surface Area | 21.3 Ų | [3] |

| XLogP3-AA (Lipophilicity) | 0.2 | [3] |

The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic character, while the presence of both hydrogen bond donors and acceptors indicates a strong potential for interaction with polar solvents.[3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider its ability to engage in dipole-dipole interactions, and most importantly, hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The amine can still donate a hydrogen bond to the solvent's electronegative atom (e.g., the oxygen in acetone). Significant solubility is expected, though perhaps slightly less than in protic solvents.[12]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces. The polar nature of this compound makes it unlikely to be highly soluble in these solvents, as the strong solute-solute hydrogen bonds are not easily disrupted by the weak solute-solvent interactions.[9][13]

Predictive Solubility Summary

While precise quantitative data requires experimental determination, a qualitative prediction can be made based on the structural analysis above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bonding (donor and acceptor) capabilities match the solute.[14] |

| Polar Aprotic | THF, Acetone, DMSO, Acetonitrile | Moderate to High | Solute can act as a hydrogen bond donor to the solvent; strong dipole-dipole interactions.[12] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Mismatch in intermolecular forces; solute's polarity and hydrogen bonding are unfavorable in a nonpolar environment.[5][13] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The most common and reliable method is the shake-flask equilibrium solubility method .[15] This protocol is designed as a self-validating system to ensure the attainment of thermodynamic equilibrium.[16]

Causality in Experimental Design

-

Why use an excess of solute? To ensure that the solution becomes saturated, which is by definition the point of maximum solute dissolution at a given temperature.

-

Why is constant temperature critical? Solubility is a temperature-dependent property.[17] Fluctuations will lead to inconsistent and erroneous results. A thermostatically controlled environment (water bath or incubator shaker) is mandatory.

-

Why is agitation necessary? Agitation (stirring or shaking) increases the surface area of the solute exposed to the solvent, accelerating the rate at which equilibrium is reached.[15]

-

Why is equilibration time important? Sufficient time must be allowed for the dissolution process to reach a true thermodynamic equilibrium. This is often determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[15]

Step-by-Step Methodology

-

Preparation:

-

Add a precisely weighed excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant. Crucially , this must be done without disturbing the solid material at the bottom.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.[16]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography).

-

Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated mass spectrometer.[18]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Use the concentration from the analytical measurement and the dilution factor to calculate the concentration of the saturated solution.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is dictated by its molecular structure, which possesses both polar (ether, secondary amine) and nonpolar (aliphatic ring) characteristics. It is predicted to be highly soluble in polar protic solvents, with moderate to high solubility in polar aprotic solvents and poor solubility in nonpolar solvents. For researchers in drug development and chemical synthesis, moving beyond these predictions to obtain precise, quantitative data is essential. The detailed shake-flask equilibrium protocol provided in this guide offers a robust and reliable method for achieving this. By understanding the principles behind each step, scientists can confidently generate the accurate solubility data required to accelerate their research and development efforts.

References

- 1. CAS 220641-87-2: this compound [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. americanelements.com [americanelements.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 220641-87-2 [sigmaaldrich.com]

- 9. quora.com [quora.com]

- 10. education.com [education.com]

- 11. youtube.com [youtube.com]

- 12. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. solubility experimental methods.pptx [slideshare.net]

In-Depth Technical Guide to the Safety and Handling of N-methyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2). The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1][2] It is a liquid at room temperature and is characterized by a tetrahydropyran ring with a methylamine substituent.[2]

| Property | Value | Source |

| CAS Number | 220641-87-2 | [1][3][4][5] |

| Molecular Formula | C₆H₁₃NO | [3][5] |

| Molecular Weight | 115.17 g/mol | [3] |

| Boiling Point | 165.0 ± 33.0 °C at 760 mmHg | [1] |

| Density | 0.93 ± 0.1 g/cm³ | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed.[3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

GHS Pictograms:

Signal Word: Warning

First-Aid Measures

In the event of exposure, prompt action is crucial. The following are the recommended first-aid measures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols for Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and additional protective clothing as needed to prevent skin contact.

-

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

General Handling Procedures

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Store in a tightly sealed container.

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains or waterways. Collect the spilled material and place it in a designated container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Toxicological Information

Currently, there is no specific information available regarding the signaling pathways or mechanisms of toxicity for this compound. As a secondary amine, its toxicity is likely related to its basicity and potential to interact with biological macromolecules.

Logical Relationships for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.

This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any handling of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

Technical Guide: N-methyltetrahydro-2H-pyran-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound with potential applications as a pharmaceutical intermediate and a building block in medicinal chemistry. Its structure, featuring a tetrahydropyran ring and a secondary amine, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound and its hydrochloride salt.

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data for the free base is available, certain properties for the hydrochloride salt are predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 220641-87-2[1][2] | 220641-87-2[1][2] |

| Molecular Formula | C₆H₁₃NO[1][2][3] | C₆H₁₄ClNO |

| Molecular Weight | 115.17 g/mol [1][2][3] | 151.63 g/mol |

| Appearance | Yellowish liquid[1] | - |

| Melting Point | Not available | Not available |

| Boiling Point | 165.0 ± 33.0 °C (Predicted)[1][2] | Not available |

| Density | 0.93 ± 0.1 g/cm³ (Predicted)[1][2] | Not available |

| pKa | 10.01 ± 0.20 (Predicted)[1] | Not available |

| Solubility | Soluble in THF, CH₂Cl₂ | Likely soluble in polar solvents (e.g., water, EtOH) |

Synthesis

The primary method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one.[2]

Experimental Protocol: Synthesis of this compound (Free Base)[1]

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methylamine (2 M solution in THF)

-

Acetic acid

-

Sodium cyanoborohydride

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment

Procedure:

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in tetrahydrofuran (10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.

-

Add acetic acid (0.5 mL) to the reaction mixture.

-

Stir the mixture continuously for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.7 g, 12 mmol).

-

Continue stirring the reaction mixture for 16 hours at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, isolate the target product, this compound (1 g), which will be a yellow liquid.

Preparation of this compound Hydrochloride

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.

General Protocol:

-

Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

References

The N-Methyltetrahydro-2H-pyran-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its inherent three-dimensional character, coupled with favorable physicochemical properties, renders it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities associated with this core, with a particular focus on its role in the development of selective CB2 receptor agonists, potent NMDA receptor antagonists, and novel PLK4 inhibitors.

Quantitative Biological Activity Data

The this compound scaffold has been incorporated into a multitude of compounds with varying biological targets. The following tables summarize the quantitative activity data for representative derivatives, providing a comparative overview of their potency and selectivity.

Table 1: CB2 Receptor Binding Affinity of this compound Derivatives

| Compound ID | Modification on Scaffold | Target | Assay Type | Kᵢ (nM) | Reference |

| 1 | 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxamide attached to the methylamino group | Human CB2 Receptor | Radioligand Displacement Assay ([³H]CP55,940) | 1.2 | [1] |

| 2 | 1-Naphthylmethyl substituent on the pyran nitrogen | Human CB2 Receptor | Radioligand Displacement Assay ([³H]CP55,940) | 3.4 | [2] |

| 3 | Indole-5-carboxamide attached to the methylamino group | Human CB2 Receptor | Radioligand Displacement Assay ([³H]CP55,940) | 8.9 | [3] |

Table 2: NMDA Receptor Antagonist Activity of Tetrahydro-2H-pyran-4-amine Derivatives

| Compound ID | Modification on Scaffold | Target | Assay Type | IC₅₀ (µM) | Reference |

| 4 | cis-1,2,3,4,9,9a-hexahydro-fluoren-4a-amine analog | Rat Brain NMDA Receptor | [³H]TCP Displacement Assay | 0.030 | [4] |

| 5 | 1-Aminocyclobutanecarboxylic acid derivative with 2'-phosphonoethyl at the 3-position | Neonatal Rat Motoneurons | Electrophysiology | ~10 | [4] |

Table 3: PLK4 Inhibitory Activity of this compound Derivatives

| Compound ID | Modification on Scaffold | Target | Assay Type | IC₅₀ (nM) | Reference |

| 6 (8h) | Pyrimidin-2-amine core | Human PLK4 | LanthaScreen Eu Kinase Binding Assay | 6.7 | [5] |

| 7 (24j) | Pyrazolo[3,4-d]pyrimidine core | Human PLK4 | Kinase Activity Assay | 0.2 | [6] |

| 8 (5f) | 5-Chlorine-2-amino-pyrimidine core | Human PLK4 | Kinase Activity Assay | 0.8 | [7] |

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.

CB2 Receptor Signaling Pathway

Derivatives of the this compound scaffold have been identified as potent and selective agonists of the Cannabinoid Receptor 2 (CB2).[1] CB2 is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects.

CB2 Receptor Signaling Cascade

NMDA Receptor Signaling Pathway

Certain analogs incorporating the tetrahydro-2H-pyran-4-amine moiety have demonstrated potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.

NMDA Receptor Signaling Pathway

PLK4 Signaling Pathway

More recently, derivatives of this compound have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4).[5][6] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.

PLK4 Signaling in Cancer

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human CB2 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human CB2 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are harvested at 80-90% confluency, washed with ice-cold PBS, and pelleted by centrifugation.

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) and homogenized.

-

The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.5 mg/mL BSA).

-

Protein concentration is determined using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (dissolved in DMSO and diluted in assay buffer), and 50 µL of [³H]CP55,940 (a high-affinity CB1/CB2 agonist radioligand) at a final concentration of ~1 nM.

-

To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known non-radiolabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).

-

The binding reaction is initiated by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

The plate is incubated at 30°C for 90 minutes with gentle agitation.

-

The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

-

The filters are dried, and the radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves using software such as Prism.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

NMDA Receptor-Mediated Calcium Influx Assay

This protocol details a functional assay to measure the antagonist activity of test compounds on NMDA receptor-mediated calcium influx in primary neuronal cultures.

-

Primary Neuronal Culture:

-

Cortical or hippocampal neurons are isolated from embryonic day 18 rat pups.

-

The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically triturated.

-

Cells are plated on poly-D-lysine-coated 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

-

Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days before the assay.

-

-

Calcium Imaging:

-

The culture medium is replaced with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%).

-

The cells are incubated for 30-60 minutes at 37°C in the dark.

-

After incubation, the loading buffer is removed, and the cells are washed twice with assay buffer (HBSS containing 1.8 mM CaCl₂ and 10 µM glycine, but nominally magnesium-free).

-

The plate is placed in a fluorescence microplate reader or a high-content imaging system equipped with appropriate filters for Fluo-4 (excitation ~485 nm, emission ~520 nm).

-

A baseline fluorescence reading is taken for 10-20 seconds.

-

The test compound at various concentrations is added to the wells, and the plate is incubated for 5-10 minutes.

-

NMDA is then added to a final concentration of 10-100 µM to stimulate the receptors.

-

Fluorescence intensity is recorded for 1-3 minutes to capture the calcium influx.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after NMDA addition.

-

The response in the presence of the antagonist is normalized to the response with NMDA alone (100%) and baseline (0%).

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify the inhibitory activity of compounds against PLK4.

-

Reagents and Preparation:

-

Recombinant human PLK4 kinase (e.g., GST-tagged).

-

Europium-labeled anti-GST antibody.

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

-

Test compounds serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Assay Procedure (384-well plate format):

-

Prepare a 4x stock of the test compounds by diluting the DMSO stocks in kinase reaction buffer.

-

Prepare a 2x kinase/antibody mixture in kinase reaction buffer (e.g., 10 nM PLK4 and 4 nM anti-GST-Eu antibody).

-

Prepare a 4x tracer solution in kinase reaction buffer (concentration will be at or near the Kᴅ of the tracer for PLK4).

-

To the assay plate, add 5 µL of the 4x test compound solution.

-

Add 10 µL of the 2x kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 5 µL of the 4x tracer solution.

-

The final volume in each well is 20 µL.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Analysis:

-

The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (Eu donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

-

The emission ratio (665 nm / 615 nm) is calculated for each well.

-

The percent inhibition is calculated relative to high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Conclusion

The this compound scaffold has proven to be a highly valuable core structure in the development of potent and selective modulators of various key biological targets. Its favorable drug-like properties and synthetic tractability have facilitated the generation of diverse chemical libraries, leading to the identification of promising lead compounds for a range of therapeutic areas, including inflammatory diseases, neurological disorders, and oncology. The detailed quantitative data, signaling pathway analyses, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, aiding in the continued exploration and optimization of this versatile scaffold for the discovery of next-generation therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of N-methyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its inherent physicochemical properties, including improved solubility and metabolic stability, coupled with its synthetic tractability, have positioned it as a valuable building block in the design of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives, with a focus on their roles as inhibitors of Polo-like kinase 4 (PLK4) and modulators of the Cannabinoid Receptor 2 (CB2).

Core Chemical and Physical Properties

This compound is a cyclic amine with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] Its structure features a tetrahydropyran ring, which imparts favorable pharmacokinetic properties, and a secondary amine that serves as a key interaction point with biological targets or as a handle for further chemical modification.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220641-87-2 | [3] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | N-methyl-oxan-4-amine | [1] |

| SMILES | CNC1CCOCC1 | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of tetrahydro-4H-pyran-4-one. This robust and efficient method involves the reaction of the ketone with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methylamine (aqueous or as a solution in a suitable solvent)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or other suitable solvent

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one in methanol. Add an excess of aqueous methylamine solution. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, ensuring the temperature remains below 20°C. The addition of the reducing agent will convert the imine to the target amine.[4]

-

Workup: After the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of hydrochloric acid until the solution is acidic. This will neutralize any unreacted reducing agent.

-

Extraction: Make the solution basic by the addition of a sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography to obtain the final product of high purity.

Caption: Reductive amination workflow for the synthesis of this compound.

Therapeutic Applications and Biological Activity

The this compound scaffold is a key component in the development of inhibitors for various biological targets, most notably PLK4 and the CB2 receptor.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy. Several potent PLK4 inhibitors incorporating the tetrahydropyran-4-amine moiety have been developed.

Table 2: Biological and Pharmacokinetic Data for a PLK4 Inhibitor with a Tetrahydropyran-4-amine Scaffold

| Compound ID | Target | IC₅₀ (µM) | Plasma Stability (t₁/₂ min) | Liver Microsomal Stability (t₁/₂ min) | Reference |

| 8h | PLK4 | 0.0067 | > 289.1 | > 145 | [5] |

Note: Compound 8h contains a tetrahydro-2H-pyran-4-amine moiety, not the N-methylated derivative.

PLK4 initiates centriole duplication, a critical process for cell division. Its dysregulation can lead to aneuploidy and cancer. Inhibitors of PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.

References

- 1. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. CAS 220641-87-2: this compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, the tetrahydropyran (THP) ring, is a prevalent feature in numerous bioactive compounds and approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its discovery and history within the broader context of medicinal chemistry, its physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis via reductive amination, and its applications as a pharmaceutical intermediate.

Discovery and History

While a singular, definitive "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the rise of saturated heterocyclic amines as crucial scaffolds in modern organic synthesis and drug discovery. The tetrahydropyran ring is a well-established bioisostere of cyclohexane and is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in marketed drugs.

The significance of the tetrahydropyran moiety lies in its capacity to introduce favorable pharmacokinetic properties into drug candidates. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets. Furthermore, the replacement of a methylene group in a cyclohexane ring with an oxygen atom can reduce lipophilicity, which in turn can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The development and utilization of functionalized tetrahydropyrans, such as this compound, are a result of the ongoing pursuit of novel, sp³-rich scaffolds for the synthesis of new chemical entities with therapeutic potential. This compound serves as a valuable building block, allowing for the introduction of the N-methyltetrahydropyran motif into more complex molecules. Its primary route of synthesis, reductive amination, is a robust and well-established method in organic chemistry, making it an accessible intermediate for research and development.

Physicochemical and Spectroscopic Data

This compound is an organic compound characterized by a tetrahydropyran ring with a methylamino group at the 4-position.[1] The presence of the amine functional group imparts basicity to the molecule.[1] The methyl group attached to the nitrogen can influence its solubility and biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220641-87-2 | [1] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| Appearance | Clear, colorless liquid or oil | [1] |

| Predicted Density | 0.9 ± 0.1 g/cm³ | [4] |

| Predicted Boiling Point | 165.0 ± 33.0 °C at 760 mmHg | [4][5] |

| Predicted Flash Point | 56.1 ± 14.8 °C | [4] |

| Predicted pKa | 10.01 ± 0.20 | [5] |

| Predicted LogP | -0.27 | [4] |

| Topological Polar Surface Area | 21.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 2: Spectroscopic and Identification Data

| Data Type | Identifier | Source |

| SMILES | CNC1CCOCC1 | [1] |

| InChI | InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | [1] |

| InChIKey | WGYZZCUTSHNMET-UHFFFAOYSA-N | [3] |

| Mass Spectrum (ESI) | m/z 115 [M]+ | [6] |

Experimental Protocols

The most common and direct method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[5]

Synthesis of this compound via Reductive Amination

This protocol describes the one-pot synthesis of the target compound from commercially available starting materials.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methylamine (e.g., as a solution in a suitable solvent like THF or as methylamine hydrochloride)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane, tetrahydrofuran)

-

Acetic acid (optional, as a catalyst)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in the chosen anhydrous solvent.

-

Amine Addition: Add methylamine to the solution. If using methylamine hydrochloride, a base (e.g., triethylamine) may be required to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the intermediate imine or enamine. The addition of a catalytic amount of acetic acid can facilitate this step.[6]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution.[6]

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an extended period (e.g., 16 hours).[6] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an aqueous acid solution (e.g., 1M HCl).

-

Adjust the pH of the aqueous solution to basic (pH > 10) with the addition of a base (e.g., 1M NaOH) to ensure the product is in its free amine form.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the final product as a yellow liquid.[6]

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

References

- 1. CAS 220641-87-2: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:220641-87-2 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]

N-Methyltetrahydro-2H-pyran-4-amine: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic building block in medicinal chemistry, prized for its desirable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. The incorporation of the tetrahydropyran motif can lead to improved solubility, metabolic stability, and reduced off-target toxicity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of novel therapeutics, particularly focusing on its role in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, frequently incorporated into molecular designs to optimize drug-like properties.[1][2] The introduction of a methylamino group at the 4-position of the THP ring provides a key vector for further synthetic elaboration, enabling the construction of diverse chemical libraries. This compound, with its secondary amine functionality, serves as a versatile nucleophile for the introduction of the N-methylated THP core into a wide range of molecular architectures.[3][4] Its application spans various therapeutic areas, including oncology and neurology, where it has been integrated into molecules targeting critical biological pathways.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[5] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is subsequently reduced to the desired secondary amine.

General Reaction Scheme

Caption: Reductive amination of tetrahydro-4H-pyran-4-one.

Experimental Protocol: Reductive Amination

A detailed protocol for the synthesis of this compound is as follows:

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol or dichloromethane, add methylamine solution (1.2-1.5 eq) at room temperature.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent, sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq), portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or column chromatography on silica gel.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reagents and conditions used. The following table summarizes representative data from the literature and supplier information.

| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |

| Tetrahydro-4H-pyran-4-one | NaBH3CN | MeOH | ~85 | >95 | [6] |

| Tetrahydro-4H-pyran-4-one | NaBH(OAc)3 | DCM | ~80-90 | >97 | General |

Key Reactions of this compound as a Building Block

As a secondary amine, this compound readily undergoes a variety of chemical transformations, making it a versatile building block for introducing the N-methyltetrahydropyran motif.

N-Acylation

N-acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This is a fundamental reaction for incorporating the building block into more complex molecules.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Alkylation

N-alkylation with alkyl halides or reductive amination with aldehydes/ketones can be used to synthesize tertiary amines from this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) and heat the mixture to 50-80 °C.

-

Stir the reaction for 4-12 hours until completion (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Applications in Drug Discovery

The this compound moiety is a valuable component in the design of bioactive molecules, particularly in the fields of oncology and central nervous system (CNS) disorders.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The tetrahydropyran ring can be utilized to occupy specific pockets within the ATP-binding site of kinases, often leading to improved selectivity and potency. The N-methylamino group provides a convenient attachment point for linking to other pharmacophoric elements. For instance, derivatives of this building block have been explored in the synthesis of Polo-like kinase 4 (PLK4) inhibitors.

Caption: Role in Kinase Inhibitor Synthesis.

GPCR Ligands

G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The physicochemical properties imparted by the this compound scaffold can be advantageous in the design of GPCR ligands, influencing their ability to cross the blood-brain barrier and their overall ADME (absorption, distribution, metabolism, and excretion) properties. For example, this building block has been incorporated into selective CB2 receptor agonists for the potential treatment of inflammatory pain.[7]

Caption: Role in GPCR Ligand Synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis via reductive amination and the reactivity of its secondary amine functionality allow for its efficient incorporation into a wide range of scaffolds. The favorable physicochemical properties of the N-methylated tetrahydropyran motif make it an attractive component for the design of novel kinase inhibitors, GPCR ligands, and other potential therapeutic agents. The experimental protocols and data provided in this guide serve as a practical resource for researchers aiming to leverage the potential of this important synthetic intermediate.

References

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. americanelements.com [americanelements.com]

- 4. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 220641-87-2 | this compound | Amines | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. 220641-87-2 Cas No. | 4-(Methylamino)tetrahydro-2H-pyran | Apollo [store.apolloscientific.co.uk]

Potential Therapeutic Targets for N-methyltetrahydro-2H-pyran-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyltetrahydro-2H-pyran-4-amine scaffold is a versatile structural motif that has been incorporated into a variety of biologically active molecules. This technical guide explores the potential therapeutic targets for derivatives of this core structure, focusing on key areas where they have shown promise: cannabinoid receptor 2 (CB2) agonism for inflammatory pain, triple uptake inhibition for depression, and Polo-like kinase 4 (PLK4) inhibition for oncology. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in these areas.

Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain

Derivatives of this compound have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, as its activation can modulate inflammatory responses without the psychoactive effects associated with CB1 receptor agonism.

Data Presentation

A notable example is the compound 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X), which incorporates the tetrahydropyran-4-yl)methylamino moiety. This compound has demonstrated significant efficacy in preclinical models of inflammatory pain.[1][2]

| Compound Name | Target | In Vivo Efficacy (Rat FCA Model) | Reference |

| 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | CB2 Agonist | ED₅₀ = 0.1 mg/kg (oral) | [1][2] |

Experimental Protocols

Radioligand Binding Assay for CB2 Receptor

This protocol is used to determine the binding affinity of test compounds for the CB2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-CB2R or HEK-293-CB2R).

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific binding control: WIN 55,212-2 (a potent cannabinoid receptor agonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]CP55,940) at a fixed concentration (typically near its Kd value).

-

For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (e.g., WIN 55,212-2).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes.[3]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Freund's Complete Adjuvant (FCA) Induced Inflammatory Pain Model in Rats

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of test compounds.

Procedure:

-

Induce inflammation by injecting a small volume of Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw of the rat.

-

This injection leads to a localized inflammatory response characterized by edema, erythema, and hyperalgesia (increased sensitivity to pain).

-

Administer the test compound (e.g., orally) at various doses at a specified time point after FCA injection.

-

Assess the pain response at different time points after compound administration. This can be done by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

-

A significant increase in the paw withdrawal threshold or latency in the treated group compared to the vehicle-treated control group indicates an analgesic effect.

-

The dose that produces 50% of the maximal effect (ED₅₀) can be calculated from the dose-response curve.[4][5]

Signaling Pathway

Triple Uptake Inhibitors for Depression